molecular formula C6H12O4 B12962172 (4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol

(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol

Katalognummer: B12962172
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: SKBDIWGANJOILG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol is an organic compound with a unique structure that includes a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol typically involves the reaction of 4,5-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then converts to the desired methanediol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biochemical pathways and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which (4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A similar compound with a slightly different structure, used in similar applications.

    4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: Another related compound with distinct chemical properties and uses.

Uniqueness

(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol is unique due to its specific structure, which imparts distinct reactivity and functionality. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C6H12O4

Molekulargewicht

148.16 g/mol

IUPAC-Name

(4,5-dimethyl-1,3-dioxolan-2-yl)methanediol

InChI

InChI=1S/C6H12O4/c1-3-4(2)10-6(9-3)5(7)8/h3-8H,1-2H3

InChI-Schlüssel

SKBDIWGANJOILG-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(O1)C(O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.